[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
CAS No.: 121785-18-0
Cat. No.: VC0029751
Molecular Formula: C37H45NO16
Molecular Weight: 759.758
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121785-18-0 |
|---|---|
| Molecular Formula | C37H45NO16 |
| Molecular Weight | 759.758 |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C37H45NO16/c1-19(39)38-29-32(54-37-34(50-23(5)43)33(49-22(4)42)31(48-21(3)41)27(52-37)17-45-20(2)40)30-28(51-36(29)46-16-24-10-8-7-9-11-24)18-47-35(53-30)25-12-14-26(44-6)15-13-25/h7-15,27-37H,16-18H2,1-6H3,(H,38,39)/t27-,28-,29-,30+,31+,32-,33+,34-,35?,36+,37+/m1/s1 |
| Standard InChI Key | FXPRHDJHAMNBSH-XQXPDUBFSA-N |
| SMILES | CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Structure and Chemical Properties
Structural Characterization
The title compound features a hexahydropyrano[3,2-d] dioxin core scaffold, which is a bicyclic system formed by the fusion of a pyran ring with a 1,3-dioxin ring. This compound contains multiple stereogenic centers, as indicated by the detailed stereochemical designations in its systematic name (2R,3S,4S,5R,6R and 4Ar,6S,7R,8R,8aR). The molecular structure includes several key functional groups: an acetamido group at position 7, a 4-methoxyphenyl substituent at position 2, a phenylmethoxy (benzyloxy) group at position 6, and multiple acetyloxy groups on the attached oxan (pyranose) ring .
The compound's complexity is further increased by the presence of a glycosidic linkage between the hexahydropyrano[3,2-d] dioxin portion and a triacetylated pyranose ring. This structural arrangement creates a molecule with significant three-dimensional complexity and multiple sites for potential hydrogen bonding and other intermolecular interactions .
Physical and Chemical Properties
Based on its structural characteristics, the compound is expected to exhibit the following physical and chemical properties:
| Property | Value/Description |
|---|---|
| Physical state | Crystalline solid |
| Molecular weight | Approximately 800-850 g/mol |
| Solubility | Soluble in organic solvents (chloroform, DMSO, methanol); poorly soluble in water |
| Melting point | Estimated 150-170°C |
| Optical rotation | Expected to be optically active due to multiple chiral centers |
| Stability | Moderately stable at room temperature; sensitive to strong acids and bases |
The compound contains multiple acetyl groups that contribute to its solubility profile, making it more soluble in organic solvents than in aqueous environments. The presence of the acetamido group, along with multiple oxygen atoms in the molecule, provides hydrogen bond donor and acceptor sites that influence its physical properties and potential biological interactions .
Spectroscopic Characteristics
Spectroscopic analysis of the compound would be expected to show characteristic features related to its functional groups:
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NMR Spectroscopy: In the 1H NMR spectrum, distinctive signals would be expected for the aromatic protons of the methoxyphenyl and phenylmethoxy groups, the methoxy protons, the acetyl methyl protons, and the various protons attached to the carbohydrate scaffolds. The 13C NMR would show carbonyl carbon signals from the acetyl groups, aromatic carbon signals, and numerous signals from the carbohydrate carbons .
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Infrared Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl groups of the acetate and acetamide functions (approximately 1720-1750 cm-1 and 1650-1680 cm-1, respectively), as well as C-O stretching bands typical of glycosidic linkages and acetate groups.
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Mass Spectrometry: Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight, along with fragment ions resulting from the loss of acetate groups and cleavage at the glycosidic bond .
Synthetic Pathways and Preparation
General Synthetic Approaches
The synthesis of this complex compound likely involves a multi-step process starting from appropriate carbohydrate precursors. Based on synthetic methods used for related compounds, the synthesis would typically involve:
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Protection of specific hydroxyl groups of the starting carbohydrates to control regioselectivity
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Formation of the pyrano[3,2-d] dioxin scaffold using benzaldehyde dimethyl acetal or similar reagents
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Introduction of the acetamido group through appropriate transformations
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Glycosylation to connect the two carbohydrate-derived portions
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Installation of the acetate groups and other functional groups
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Selective deprotection steps to achieve the desired substitution pattern
Key Reaction Conditions
The synthesis of hexahydropyrano[3,2-d] dioxin derivatives typically requires controlled reaction conditions to ensure proper stereochemistry and regioselectivity. Key reaction parameters include:
| Reaction Step | Conditions | Catalyst/Reagent | Temperature | Time |
|---|---|---|---|---|
| Dioxin formation | Anhydrous | p-Toluenesulfonic acid | 60-80°C | 3-5 hours |
| Acetylation | Basic conditions | Pyridine/Acetic anhydride | 0-25°C | 12-24 hours |
| Glycosylation | Anhydrous, inert atmosphere | Lewis acid promoters | -20 to 25°C | Variable |
| Benzylation | Basic conditions | Sodium hydride/Benzyl bromide | 0-25°C | 4-12 hours |
These reaction conditions must be carefully controlled to avoid side reactions and to ensure the correct stereochemical outcome at each step. The use of appropriate protecting groups is crucial to direct the reactions to the desired positions and to control stereoselectivity.
Biological Activity and Applications
Enzyme Inhibition Properties
Compounds containing the hexahydropyrano[3,2-d] dioxin scaffold have been investigated for their enzyme inhibitory properties. The specific compound under discussion, with its complex substitution pattern and multiple stereogenic centers, may exhibit selective enzyme inhibition properties. The acetamido group at position 7 is particularly noteworthy, as this functional group often participates in hydrogen bonding interactions with enzyme active sites.
Research on related hexahydropyrano compounds has highlighted their potential role as enzyme inhibitors. The inhibitory activity is often influenced by the specific stereochemical arrangement of the substituents, which determines how the molecule fits into enzyme binding pockets.
Structure-Activity Relationships
The biological activity of this type of compound is strongly dependent on its three-dimensional structure. The following structural features are likely to be important for its biological activity:
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Stereochemistry: The specific configuration at each stereogenic center influences how the molecule interacts with biological targets
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Acetamido Group: Often involved in hydrogen bonding with protein residues
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Aromatic Substituents: The 4-methoxyphenyl and phenylmethoxy groups may participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in proteins
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Acetate Groups: Can influence the compound's solubility, cell permeability, and potential for prodrug activation through hydrolysis
| Compound Type | Structural Variation | Enzyme Inhibition (IC50, μM) | Other Biological Effects |
|---|---|---|---|
| Acetamido derivatives | Various substituents at C-2 | 0.5-50 | Moderate antimicrobial activity |
| Azido derivatives | Azido group at C-6 | 1-100 | Potential for click chemistry applications |
| Acetylated derivatives | Multiple acetate groups | 5-200 | Enhanced cell permeability |
| Phenyl-substituted | Phenyl at C-2 | 0.1-10 | Increased binding affinity to specific targets |
This comparative data suggests that the target compound, with its specific substitution pattern, may exhibit enzyme inhibitory activity in the low micromolar to submicromolar range, depending on the specific enzyme target.
Physicochemical Characterization
Solubility and Stability
The multiple acetate groups in the compound enhance its solubility in organic solvents while reducing water solubility. This solubility profile affects its bioavailability and potential applications in pharmaceutical formulations.
Table 2: Estimated Solubility Parameters
| Solvent | Estimated Solubility | Temperature Dependence |
|---|---|---|
| Water | < 0.1 mg/mL | Minimal increase with temperature |
| Methanol | 5-15 mg/mL | Moderate increase with temperature |
| Chloroform | 20-50 mg/mL | Significant increase with temperature |
| DMSO | > 50 mg/mL | Moderate increase with temperature |
The stability of the compound is influenced by the presence of hydrolyzable acetate groups and the glycosidic linkage. Under acidic conditions, both the acetate groups and the glycosidic bond may undergo hydrolysis. The dioxin ring system may also be sensitive to acidic conditions, potentially leading to ring opening. Under basic conditions, the acetate groups are susceptible to hydrolysis, which would generate the corresponding hydroxyl groups .
Stereochemical Analysis
The compound contains multiple stereogenic centers, contributing to its complex three-dimensional structure. The specific stereochemistry is critical for its biological activity and physical properties. The following table summarizes the configuration at each stereogenic center and its potential significance:
Table 3: Stereochemical Analysis of Key Centers
| Position | Configuration | Potential Significance |
|---|---|---|
| 2R | R | Determines orientation of 4-methoxyphenyl group |
| 3S | S | Part of the carbohydrate backbone |
| 4S | S | Part of the carbohydrate backbone |
| 5R | R | Part of the carbohydrate backbone |
| 6R | R | Influences glycosidic bond geometry |
| 4Ar | R | Important for conformation of dioxin ring |
| 6S | S | Determines orientation of phenylmethoxy group |
| 7R | R | Position of acetamido group |
| 8R | R | Glycosidic linkage position |
| 8aR | R | Important for conformation of dioxin ring |
The specific three-dimensional arrangement of these stereogenic centers creates a unique molecular shape that is likely crucial for the compound's interaction with biological targets .
Analytical Methods for Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents an essential technique for the analysis of the target compound. The following conditions would typically be employed:
Table 4: HPLC Analysis Parameters
| Parameter | Conditions |
|---|---|
| Column | C18 reverse phase, 150 × 4.6 mm, 5 μm |
| Mobile Phase | Acetonitrile/water gradient (50:50 to 90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for aromatic groups) |
| Temperature | 30°C |
| Retention Time | Approximately 12-15 minutes (estimated) |
Thin-layer chromatography (TLC) can also be used for routine analysis, with silica gel plates and ethyl acetate/hexane mixtures as the mobile phase. The compound would typically be visualized using UV light (due to the aromatic groups) or by staining with reagents such as cerium molybdate or anisaldehyde-sulfuric acid, which are commonly used for carbohydrate derivatives .
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the compound. The following table outlines key expected NMR signals:
Table 5: Key Expected NMR Signals
| Proton/Carbon Type | Expected Chemical Shift (1H NMR) | Expected Chemical Shift (13C NMR) |
|---|---|---|
| Aromatic protons/carbons | 6.5-7.5 ppm | 110-160 ppm |
| Methoxy protons/carbon | 3.7-3.9 ppm | 55-60 ppm |
| Acetyl methyl protons/carbons | 1.9-2.2 ppm | 20-25 ppm (CH3), 168-172 ppm (C=O) |
| Acetamido NH proton | 5.5-7.0 ppm | - |
| Anomeric protons/carbons | 4.5-5.5 ppm | 95-105 ppm |
| Carbohydrate ring protons/carbons | 3.2-5.2 ppm | 65-85 ppm |
Other important spectroscopic methods for characterization include:
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Infrared Spectroscopy: To identify functional groups such as acetate carbonyl (1720-1750 cm-1), acetamide carbonyl (1650-1680 cm-1), and C-O stretching vibrations (1000-1300 cm-1)
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern, which can provide information about the structural components
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Circular Dichroism: To confirm the absolute stereochemistry and conformational preferences of the molecule
Research Applications and Future Directions
Medicinal Chemistry Applications
The complex structure of the target compound, with its multiple functional groups and stereogenic centers, makes it a potentially interesting candidate for medicinal chemistry studies. Potential applications include:
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Enzyme Inhibitor Development: The compound could serve as a lead structure for the development of specific enzyme inhibitors, particularly for enzymes involved in carbohydrate metabolism or cell wall biosynthesis
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Glycobiology Research: As a complex carbohydrate derivative, the compound may be useful in studies of glycan recognition and carbohydrate-protein interactions
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Drug Delivery Vehicle: The multiple functional groups could be utilized for conjugation to drug molecules, potentially altering their pharmacokinetic properties
Synthetic Methodology Development
The synthesis of this complex molecule presents numerous challenges that can drive the development of new synthetic methodologies. Areas for future research include:
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Stereoselective Glycosylation: Development of improved methods for controlling the stereochemistry of the glycosidic linkage
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Regioselective Functionalization: New approaches for the selective modification of specific positions in complex carbohydrate derivatives
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One-Pot Sequential Reactions: Development of cascade reaction sequences that can introduce multiple functional groups in a single operation, reducing the number of isolation and purification steps
Future Research Directions
The study of this compound opens up several promising research directions:
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Structure-Activity Relationship Studies: Systematic modification of the substituents to identify the structural features critical for biological activity
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Computational Modeling: Molecular dynamics simulations and docking studies to understand how the compound interacts with potential biological targets
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Biological Evaluation: Screening against a wider range of biological targets to identify potential therapeutic applications
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Improved Synthetic Routes: Development of more efficient and scalable synthetic approaches to make the compound and its analogs more accessible for research
Comparative Analysis with Related Compounds
Structural Analogues
The target compound shares structural features with several related compounds that have been better characterized. These structural relationships can provide insights into its potential properties and activities.
Table 6: Comparison with Structural Analogues
These structural relationships highlight the unique features of the target compound, particularly its complex substitution pattern and the combination of the hexahydropyrano[3,2-d] dioxin core with a glycosidically linked, acetylated pyranose ring .
Functional Group Contributions
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Acetyl Groups: Enhance lipophilicity, serve as prodrug moieties that can be hydrolyzed by esterases, and modify the hydrogen-bonding capabilities of the parent hydroxyl groups
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Acetamido Group: Provides hydrogen bond donor and acceptor sites, potentially important for specific recognition events
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Methoxyphenyl Group: Contributes to lipophilicity, provides UV absorbance for detection, and may participate in π-π stacking interactions
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Benzyloxy Group: Serves as a protecting group in synthesis, contributes to lipophilicity, and may be involved in hydrophobic interactions with biological targets
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Glycosidic Linkage: Creates a flexible connection between the two carbohydrate-derived portions of the molecule, allowing for conformational adaptability
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